

Discovery and origin of 11-Phenylundecanoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **11-Phenylundecanoic acid**

Cat. No.: **B1293663**

[Get Quote](#)

An In-depth Technical Guide to **11-Phenylundecanoic Acid**: Discovery and Origin

This technical guide provides a comprehensive overview of **11-phenylundecanoic acid**, focusing on its discovery, origin, synthesis, and physicochemical properties. The content is tailored for researchers, scientists, and professionals in the field of drug development.

Introduction

11-Phenylundecanoic acid is a long-chain fatty acid characterized by a terminal phenyl group. This unique structural feature imparts amphiphilic properties, with a nonpolar hydrocarbon tail and a polar carboxylic acid head, complemented by the aromatic phenyl ring. These characteristics make it a subject of interest in materials science and as a potential building block in the synthesis of more complex molecules. While not a widely occurring natural product, its synthesis and properties are of interest to organic chemists and material scientists.

Discovery and Origin

The specific discovery of **11-phenylundecanoic acid** is not prominently documented in readily available scientific literature, suggesting it did not represent a landmark discovery of a novel natural product. Instead, its existence is more likely the result of systematic organic synthesis of ω -phenyl fatty acids. The pioneering work on the synthesis of long-chain fatty acids with a terminal phenyl group was notably advanced in the 1940s. While a direct citation for the first synthesis of **11-phenylundecanoic acid** is elusive, the methodologies developed during that period for analogous compounds laid the foundation for its preparation.

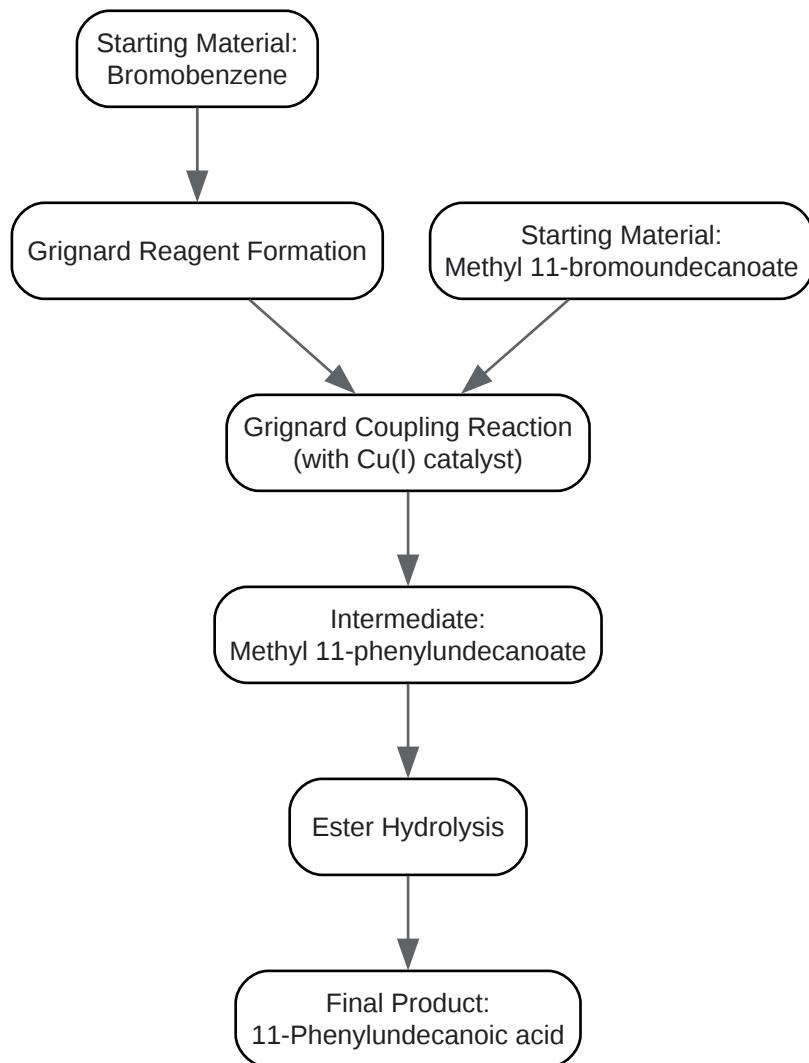
Origin:

- Synthetic Origin: The primary origin of **11-phenylundecanoic acid** is through chemical synthesis. Various synthetic routes can be envisioned, typically involving the coupling of a phenyl-containing fragment with a long-chain aliphatic precursor.
- Natural Occurrence: There is no definitive evidence of the natural occurrence of **11-phenylundecanoic acid**. However, other phenyl-substituted fatty acids, such as 3-phenylpropionic acid and phenylacetic acid, have been identified in the rumen of sheep, arising from the microbial metabolism of aromatic amino acids. This suggests a theoretical possibility of longer-chain phenyl fatty acids being formed through microbial processes, though this remains unconfirmed for the C11 chain.

Physicochemical Properties

The physicochemical properties of **11-phenylundecanoic acid** are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Property	Value	Reference
Molecular Formula	C ₁₇ H ₂₆ O ₂	[1]
Molecular Weight	262.39 g/mol	[1]
IUPAC Name	11-phenylundecanoic acid	[1]
SMILES	C1=CC=C(C=C1)CCCCCCCC CCC(=O)O	[1]
InChI Key	AUQIXRHHHSITZFM- UHFFFAOYSA-N	[1]
Monoisotopic Mass	262.1933 g/mol	[1]
XlogP (predicted)	5.7	[1]


Table 1: Physicochemical Properties of **11-Phenylundecanoic Acid**

Synthesis of 11-Phenylundecanoic Acid

While a specific, detailed experimental protocol for the first synthesis of **11-phenylundecanoic acid** is not readily available, a representative synthetic route can be constructed based on established organic chemistry principles and published syntheses of similar ω -phenyl fatty acids. A plausible and efficient method involves the coupling of a phenyl-containing Grignard reagent with a long-chain halo-ester, followed by hydrolysis.

General Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of **11-phenylundecanoic acid**.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **11-Phenylundecanoic acid**.

Detailed Experimental Protocol (Representative)

This protocol is a representative method adapted from the synthesis of similar long-chain fatty acids.

Step 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

- To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq) and a small crystal of iodine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).
- Add a solution of bromobenzene (1.0 eq) in anhydrous THF dropwise via the dropping funnel to initiate the reaction.
- Once the reaction has started (as indicated by heat evolution and disappearance of the iodine color), add the remaining bromobenzene solution at a rate that maintains a gentle reflux.
- After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Grignard Coupling to form Methyl 11-phenylundecanoate

- In a separate flame-dried flask, dissolve methyl 11-bromoundecanoate (0.9 eq) in anhydrous THF.
- Cool this solution to -78 °C in a dry ice/acetone bath.
- Add a catalytic amount of a copper(I) salt, such as lithium tetrachlorocuprate(II) (Li_2CuCl_4), to the solution of the bromoester.
- Slowly add the prepared phenylmagnesium bromide solution to the cooled bromoester solution via a cannula.
- Allow the reaction mixture to warm slowly to room temperature and stir overnight.

- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with diethyl ether (3 x volumes).
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield pure methyl 11-phenylundecanoate.

Step 3: Hydrolysis to **11-Phenylundecanoic Acid**

- Dissolve the purified methyl 11-phenylundecanoate in a mixture of methanol and a 2M aqueous solution of sodium hydroxide.
- Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture and remove the methanol under reduced pressure.
- Dilute the residue with water and wash with diethyl ether to remove any non-acidic impurities.
- Acidify the aqueous layer to a pH of approximately 2 with a 6M solution of hydrochloric acid, which will precipitate the carboxylic acid.
- Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield **11-phenylundecanoic acid**.

Spectroscopic Characterization (Expected)

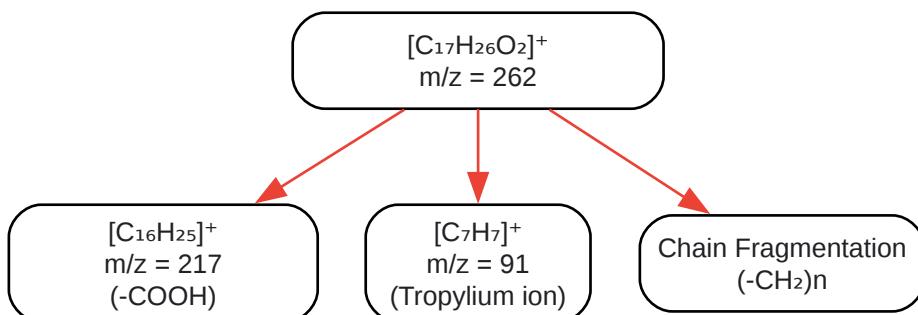
While specific spectra for **11-phenylundecanoic acid** are not provided in the search results, the expected spectroscopic features can be predicted based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of **11-phenylundecanoic acid** in CDCl_3 is expected to show the following characteristic signals:

- Aromatic Protons: A multiplet in the region of δ 7.1-7.3 ppm, integrating to 5 protons, corresponding to the phenyl group.
- Methylene adjacent to Phenyl Group: A triplet at approximately δ 2.6 ppm, integrating to 2 protons.
- Methylene adjacent to Carboxyl Group: A triplet at approximately δ 2.35 ppm, integrating to 2 protons.
- Aliphatic Chain Protons: A series of multiplets in the region of δ 1.2-1.7 ppm, integrating to 16 protons.
- Carboxylic Acid Proton: A broad singlet at δ 10-12 ppm, which is exchangeable with D_2O .

^{13}C NMR Spectroscopy


The carbon NMR spectrum would display distinct signals for the carboxylic acid carbon (~180 ppm), the aromatic carbons (in the range of 125-143 ppm), and the aliphatic carbons (in the range of 24-36 ppm).

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) of **11-phenylundecanoic acid** would be expected to show a molecular ion peak $[\text{M}]^+$ at m/z 262. Key fragmentation patterns would include:

- Loss of the carboxyl group (-COOH), leading to a fragment at m/z 217.
- A prominent peak at m/z 91, corresponding to the tropylium ion ($[\text{C}_7\text{H}_7]^+$), which is characteristic of compounds containing a benzyl moiety.
- A series of fragment ions separated by 14 Da, corresponding to the successive loss of methylene (- CH_2 -) units from the aliphatic chain.
- A McLafferty rearrangement could also be possible, leading to a characteristic fragment ion.

The following diagram illustrates the expected mass spectrometry fragmentation.

[Click to download full resolution via product page](#)

Caption: Expected MS fragmentation of **11-Phenylundecanoic acid**.

Conclusion

11-Phenylundecanoic acid is a synthetically accessible long-chain fatty acid with a terminal phenyl group. While its specific "discovery" is not well-documented, its synthesis falls within the broader historical context of the development of synthetic methodologies for ω -phenyl fatty acids. Its primary origin is synthetic, with no confirmed natural sources. The physicochemical properties and representative synthetic protocols provided in this guide offer a valuable resource for researchers and professionals interested in the chemistry and potential applications of this and related compounds. The expected spectroscopic data serves as a reference for the characterization of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 11-phenylundecanoic acid (C17H26O2) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Discovery and origin of 11-Phenylundecanoic acid]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1293663#discovery-and-origin-of-11-phenylundecanoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com